2-(2-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(2-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a chemical compound with the molecular formula C15H15NO2. It is part of the isoindole family, which is known for its diverse chemical properties and applications. This compound is characterized by its unique structure, which includes a tetrahydro-isoindole core substituted with a tolyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves the reaction of o-toluidine with phthalic anhydride under controlled conditions. The reaction proceeds through a cyclization process, forming the isoindole core. The reaction conditions often include heating the reactants in a suitable solvent, such as toluene, and using a catalyst to facilitate the cyclization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoindole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(2-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals and therapeutic agents.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dimethyl-2-o-tolyl-3a,4,7,7a-tetrahydro-isoindole-1,3-dione
- 2-(2-Ethylphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-isoindole-1,3-dione
- 2-(2,3-Dimethylphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-isoindole-1,3-dione
Uniqueness
2-(2-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is unique due to its specific substitution pattern and the resulting chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C15H15NO2 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
2-(2-methylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C15H15NO2/c1-10-6-2-5-9-13(10)16-14(17)11-7-3-4-8-12(11)15(16)18/h2-6,9,11-12H,7-8H2,1H3 |
InChI Key |
QLFMLNSQOPZXGE-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C3CC=CCC3C2=O |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3CC=CCC3C2=O |
Origin of Product |
United States |
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